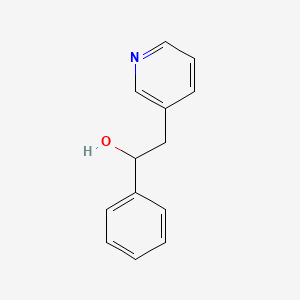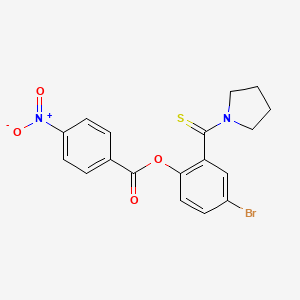
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine
Übersicht
Beschreibung
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid reuptake and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine is a potent inhibitor of the endocannabinoid reuptake. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, which leads to an increase in the levels of anandamide in the brain. Anandamide is a neurotransmitter that is involved in pain regulation, mood, and appetite. The increase in anandamide levels leads to the anti-inflammatory, analgesic, and neuroprotective effects of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord. N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has also been shown to have anxiolytic effects by modulating the activity of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has several advantages for lab experiments. It is a potent inhibitor of the endocannabinoid reuptake and has been extensively studied for its potential therapeutic applications. However, the synthesis of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine is a complex process that requires expertise in organic chemistry. Additionally, the effects of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine may vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine. Further research is needed to determine the optimal dose and route of administration for the therapeutic use of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine. The potential use of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine in the treatment of drug addiction and withdrawal requires further investigation. The development of new analogs of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine may lead to the discovery of more potent and selective inhibitors of the endocannabinoid reuptake. The study of the pharmacokinetics and pharmacodynamics of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine may lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the endocannabinoid reuptake and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has several advantages for lab experiments, but the synthesis of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine is a complex process that requires expertise in organic chemistry. Further research is needed to determine the optimal dose and route of administration for the therapeutic use of N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine and to explore its potential use in the treatment of drug addiction and withdrawal.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-allyl-4-(4-methylphenoxy)-2-butyn-1-amine has been studied for its potential use in the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)-N-prop-2-enylbut-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-10-15-11-4-5-12-16-14-8-6-13(2)7-9-14/h3,6-9,15H,1,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXXVZPFQZDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenoxy)-N-prop-2-enylbut-2-yn-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4881542.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4881547.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4881578.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B4881580.png)
![5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)

![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)
